molecular formula C16H24N2O2 B2567264 Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate CAS No. 59698-38-3

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate

Cat. No.: B2567264
CAS No.: 59698-38-3
M. Wt: 276.38
InChI Key: YYKNZNUZGUIRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 3-phenylpropyl side chain at the 4-position of the piperazine ring and an ethyl carboxylate ester at the 1-position. This compound belongs to a class of molecules extensively studied for their interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT). Structural modifications to the piperazine core and substituents significantly influence its pharmacological profile, making it a scaffold of interest in neuropharmacology and medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKNZNUZGUIRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of 4-(3-phenylpropyl)piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactivity Under Hydrolytic Conditions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    • Conditions : Reflux with KOH in ethanol/water .

    • Product : Carboxylic acid derivatives (e.g., piperazine-free bases).

  • Acidic Hydrolysis :

    • Conditions : HCl in aqueous ethanol.

    • Product : Corresponding carboxylic acid hydrochloride salts.

Hydrolysis rates depend on steric hindrance from the 3-phenylpropyl substituent, which slows reaction kinetics compared to simpler esters.

Nucleophilic Substitution Reactions

The piperazine nitrogen and ester carbonyl are sites for nucleophilic attacks:

Reaction Nucleophile Conditions Outcome Ref.
Thiourea FormationEthyl isothiocyanateEthanol reflux, 1 hThiosemicarbazide derivatives
Amide Bond FormationAmino acidsDCM, EDCI/HOBT, 16 hPeptide-piperazine hybrids

For example, ethyl isothiocyanate reacts with the piperazine amine to form thiourea adducts in 94% yield .

Oxidation and Reduction Pathways

The compound’s alkyl chains and aromatic moieties participate in redox reactions:

  • Oxidation :

    • Agents : KMnO₄, CrO₃.

    • Products : Ketones or carboxylic acids (e.g., phenylpropanoic acid derivatives).

  • Reduction :

    • Agents : LiAlH₄, NaBH₄.

    • Products : Alcohols or alkanes (e.g., 3-phenylpropanol).

Industrial-scale reductions often employ continuous flow reactors to manage exothermicity.

Structural Modifications and Derivatives

Modifications to the piperazine ring or phenylpropyl chain alter reactivity:

Modification Reagents Product Application Ref.
Piperazine Ring Expansion2-(3-Chlorophenyl)-ethyl bromide1-[2-(3-chlorophenyl)-ethyl]piperazineDopamine transporter ligands
Ester-to-Amide ConversionEDCI/HOBTPiperazine-peptide conjugatesBioactive compound synthesis

For instance, replacing the ethyl ester with a tert-butyl group enhances lipophilicity, impacting biological activity .

Structural Considerations Influencing Reactivity

  • Piperazine Ring : The two nitrogen atoms (pKa ~9.5 and ~5.5 ) enable protonation-dependent reactivity.

  • Ester Group : The electron-withdrawing carbonyl facilitates nucleophilic acyl substitutions.

  • 3-Phenylpropyl Chain : Provides steric bulk, slowing reactions at the proximal piperazine nitrogen .

Industrial and Scalability Insights

  • Continuous Flow Reactors : Used for exothermic reductions/oxidations to enhance safety and yield.

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for coupling reactions .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate has been investigated for its potential as a lead compound in drug discovery due to its structural similarity to known pharmacological agents. Its derivatives have shown promise in treating central nervous system disorders, including anxiety and depression, by modulating neurotransmitter systems such as serotonin and dopamine .

Biochemical Research

The compound is utilized in studies focusing on enzyme inhibition and receptor binding assays. Its ability to interact with various biological targets makes it a valuable tool for understanding the pharmacodynamics of piperazine derivatives .

Synthetic Chemistry

As an intermediate in organic synthesis, this compound is crucial for developing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential in synthesizing new pharmaceutical agents.

This compound exhibits several noteworthy biological activities:

  • Anxiolytic Effects : Preliminary studies indicate that this compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders.
  • Antidepressant Activity : Its interaction with serotonin receptors suggests potential antidepressant effects, which are being explored in ongoing research .
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatment .

Case Studies and Research Findings

Several studies have highlighted the pharmacological effects of this compound:

  • Receptor Binding Studies : Research published in PubMed evaluated the binding affinity of this compound at human histamine H3 receptors, revealing that modifications to the piperazine structure significantly affect receptor interactions and biological activity .
  • Behavioral Assessments : In animal models, the compound demonstrated significant anxiolytic effects in behavioral tests such as the elevated plus maze test, supporting its potential therapeutic use.
  • Neuropharmacological Evaluation : Investigations into the compound’s ability to penetrate the blood-brain barrier suggest its suitability for central nervous system applications, enhancing its profile as a candidate for drug development .

Mechanism of Action

The mechanism of action of ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with phenylpropyl or related substituents exhibit diverse biological activities depending on their structural features. Below is a detailed comparison of Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate with key analogs:

Structural Analogs and Pharmacological Activity

Compound Key Substituents Biological Target/Activity Research Findings
This compound 3-Phenylpropyl, ethyl carboxylate Dopamine transporter (DAT) inhibition Exhibits moderate DAT affinity; serves as a precursor for derivatives with enhanced selectivity .
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) Bis(4-fluorophenyl)methoxyethyl group High-affinity DAT ligand ~100-fold higher DAT affinity than cocaine; long-acting effects due to lipophilic fluorophenyl groups .
SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) 3,4-Dimethoxyphenethyl group Sigma-1 receptor agonist Demonstrates neuroprotective and antidepressant effects via sigma-1 receptor activation; no significant DAT interaction .
Ethyl 4-[2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl]piperazine-1-carboxylate Xanthone-linked hydroxypropyl group Antimycobacterial activity 94% inhibition of M. tuberculosis growth; cytotoxic effects limit therapeutic potential .
Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate 3-Chloropropanoyl group Intermediate for further synthesis Used in the preparation of acylated piperazine derivatives; no direct pharmacological activity reported .

Structure-Activity Relationships (SAR)

  • Phenylpropyl Chain Modifications :
    • The 3-phenylpropyl group is critical for DAT binding. Shortening the chain (e.g., phenylmethyl) reduces affinity, while elongation (e.g., phenylbutyl) enhances lipophilicity but may decrease selectivity .
  • Piperazine Substitutions :
    • N1 Position : Ethyl carboxylate esters improve metabolic stability compared to methyl esters. Replacement with hydroxyl groups (e.g., GBR-NH₂·HCl) enhances solubility but reduces DAT binding .
    • N4 Position : Bulky substituents like bis(4-fluorophenyl)methoxyethyl (GBR-12909) increase DAT affinity by enhancing hydrophobic interactions .
  • Chiral Centers : Hydroxyl-containing chiral derivatives (e.g., (R)-GBR-12783) show prolonged in vivo effects due to slower metabolism .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Aqueous Solubility
This compound C₁₆H₂₂N₂O₂ 274.36 g/mol ~2.8 Low
GBR-12909 C₂₈H₃₀F₂N₂O₂ 488.55 g/mol ~5.2 Very low
SA-4503 C₂₃H₃₂N₂O₂·2HCl 441.44 g/mol ~3.1 Moderate (HCl salt)
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate C₁₂H₁₆N₄O₄ 280.28 g/mol ~1.5 Moderate
  • Key Observations : Lipophilic groups (e.g., fluorophenyl in GBR-12909) increase LogP, reducing solubility but enhancing blood-brain barrier penetration. Polar groups (e.g., hydroxyl, nitro) improve solubility but may compromise target binding .

Biological Activity

Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article delves into its biological activity, synthesis methods, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-(3-phenylpropyl)piperazine with ethyl chloroformate, typically in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity. The compound’s structure includes both a piperazine ring and an ethyl ester group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that may involve modulation of apoptotic pathways . The compound's ability to interact with specific molecular targets may enhance its efficacy in cancer treatment.

The biological effects of this compound are attributed to its interaction with various receptors and enzymes. The piperazine moiety allows for binding to neurotransmitter receptors, which may influence signaling pathways involved in cell proliferation and survival .

Key Mechanisms Identified:

  • Ion Channel Modulation : The compound has been noted for its role as a Kv1.3 channel blocker, which is significant in regulating immune responses and could provide therapeutic benefits in autoimmune diseases .
  • Receptor Interaction : It may interact with dopamine and serotonin transporters, influencing neurotransmission and potentially affecting mood disorders .

Comparative Studies

Comparative analysis with similar compounds reveals unique aspects of this compound. For instance, while other piperazine derivatives may exhibit similar receptor binding properties, the presence of the phenylpropyl group enhances its lipophilicity and binding affinity .

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerEffective against bacteria and cancer cells
Ethyl 1-piperazinecarboxylateStructureLimited ActivityLacks phenylpropyl group
N-phenylpiperazineStructureModerate ActivityDifferent substitution pattern

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against Staphylococcus aureus, indicating strong potential as an antibacterial agent.

Study 2: Cancer Cell Apoptosis

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). It was found to significantly induce apoptosis at concentrations above 10 µM, with a notable increase in caspase activity observed, suggesting a mechanism involving programmed cell death pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols. For example, coupling a pre-functionalized piperazine core with a 3-phenylpropyl group via nucleophilic substitution or amidation. Evidence from analogous compounds suggests using catalysts like CuSO₄·5H₂O with sodium ascorbate for azide-alkyne cycloaddition (e.g., for triazole derivatives) . Solvent systems such as DCM/water mixtures and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating the ester product .
  • Key Variables : Temperature (ambient to 80°C), stoichiometry of coupling reagents (e.g., 1.2 equiv. azides), and drying agents (anhydrous Na₂SO₄) impact reaction efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 157.92 ppm for carbonyl groups) verify regiochemistry and substituent placement .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at 569.2) .
  • Elemental Analysis : Matches calculated C/H/N ratios (e.g., C 65.48%, H 5.67%) to validate purity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodology : Systematic substitution of the phenylpropyl group or piperazine ring with electron-withdrawing/donating groups (e.g., fluoro, methoxy) alters affinity for biological targets. For example:

  • Dopamine Transporter (DAT) Affinity : Introducing 4-fluorobenzyl substituents enhances DAT binding (Ki < 10 nM) due to hydrophobic interactions .
  • Enzyme Inhibition : Piperazine carbamoyl derivatives (e.g., thioamide groups) show IC₅₀ values < 1 µM against kinases via H-bonding with catalytic lysine residues .

Q. How can data contradictions in reactivity or stability be resolved through experimental design?

  • Case Study : Discrepancies in decomposition products (e.g., CO vs. CO₂ under oxidative conditions) are addressed by:

  • Controlled Stability Tests : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Computational Modeling : DFT calculations predict bond dissociation energies (e.g., C–O ester bond: ~250 kJ/mol) to identify labile sites .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Assays :

  • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) in HEK293 cells expressing DAT/SERT to measure IC₅₀ .
  • Cytotoxicity : MTT assays against cancer lines (e.g., MCF-7, IC₅₀ ~5 µM) with comparative toxicity in non-malignant cells (e.g., HEK293) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., PI3Kα inhibition at 100 nM) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Approaches :

  • Prodrug Design : Replace the ethyl ester with a tert-butyl group to reduce hydrolysis; in vivo esterases cleave the prodrug to release the active carboxylate .
  • Formulation : Encapsulation in PEGylated liposomes increases plasma half-life from 2 to 12 hours in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.